Jasminoside

Description

Properties

IUPAC Name |

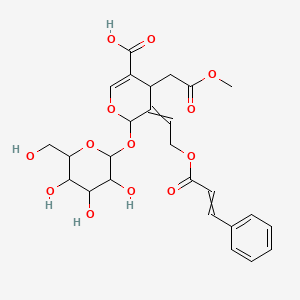

4-(2-methoxy-2-oxoethyl)-5-[2-(3-phenylprop-2-enoyloxy)ethylidene]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c1-35-20(29)11-16-15(9-10-36-19(28)8-7-14-5-3-2-4-6-14)25(37-13-17(16)24(33)34)39-26-23(32)22(31)21(30)18(12-27)38-26/h2-9,13,16,18,21-23,25-27,30-32H,10-12H2,1H3,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHUOJAZXGSFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Jasminoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Jasminoside, a secoiridoid glucoside with noteworthy biological activities. This document details its primary plant sources, presents available quantitative data, outlines experimental protocols for its extraction and analysis, and illustrates relevant biological pathways.

Principal Natural Sources of this compound

This compound is predominantly found in plant species belonging to the genera Jasminum (Oleaceae) and Gardenia (Rubiaceae). While its presence has been confirmed in several species, the concentration can vary depending on the plant part, geographical origin, and harvesting time.

The primary documented sources of this compound include:

-

Jasminum Species:

-

Gardenia Species:

Quantitative Analysis of this compound

Quantitative data for this compound across different natural sources remains limited in publicly available literature. Most studies focus on the qualitative identification or quantification of other major iridoid glycosides, such as geniposide (B1671433) in Gardenia jasminoides. However, the development of advanced analytical techniques allows for the precise quantification of a wide range of phytochemicals, including this compound.

The following table summarizes the quantitative data for major iridoid glycosides in Gardenia jasminoides, which provides a reference for the expected concentration range of such compounds in this plant. It is important to note that specific quantitative data for this compound is not consistently reported across studies.

| Plant Source | Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Gardenia jasminoides | Fruit | Geniposide | 6.37 - 107.87 | UFLC/QTRAP-MS | [5] |

| Gardenia jasminoides | Fruit | Gardenoside | 49.57 ± 18.78 (µg/mg) | Not Specified | [3] |

| Gardenia jasminoides | Fruit | Geniposidic acid | 3.15 ± 3.27 (µg/mg) | Not Specified | [3] |

| Gardenia jasminoides | Fruit | Total Iridoid Glycosides | 63.727 - 107.870 | UFLC/QTRAP-MS | [5] |

Note: The variability in reported concentrations can be attributed to differences in plant origin, extraction methods, and analytical techniques. Further research is required to establish a comprehensive quantitative profile of this compound in its various natural sources.

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve chromatographic techniques. The following are detailed methodologies adapted from literature for the isolation and quantification of iridoid glycosides, which can be applied to this compound.

Extraction of this compound from Plant Material

Objective: To extract this compound and other secoiridoid glucosides from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., fruits of Gardenia jasminoides or leaves/stems of Jasminum species)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Sample Preparation: Weigh 1.0 g of the finely powdered plant material.

-

Extraction:

-

Add 20 mL of 70% methanol to the plant material.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue twice more.

-

-

Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain a concentrated extract.

-

Purification (Optional):

-

For further purification, the crude extract can be subjected to solid-phase extraction (SPE).

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the aqueous suspension of the extract onto the cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute this compound and other glycosides with an increasing gradient of methanol in water.

-

Collect the fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).

-

Quantification of this compound by UPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in a plant extract.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm)

Reagents:

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (LC-MS grade)

-

This compound analytical standard

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity. The specific gradient profile should be optimized for the best separation of this compound from other components in the extract.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for glycosides.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: The specific precursor ion ([M-H]⁻ or [M+HCOO]⁻) and product ions for this compound need to be determined by infusing a standard solution. For this compound (C₂₆H₃₀O₁₃, MW: 550.51), the precursor ion and characteristic product ions would be selected for monitoring.

-

Optimization: Parameters such as capillary voltage, cone voltage, and collision energy should be optimized for maximum sensitivity for the this compound MRM transitions.

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the plant extract samples.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Biological Activities

While a specific signaling pathway exclusively for this compound has not been elucidated in the current scientific literature, it belongs to the broader class of jasmonates, which are well-known plant hormones involved in various stress responses and developmental processes. The biological activities of this compound, particularly its anti-inflammatory and antioxidant effects, suggest its interaction with key cellular signaling pathways.

General Jasmonate Signaling Pathway

The following diagram illustrates the core components of the jasmonate signaling pathway in plants. This pathway is activated in response to various stimuli, such as herbivory or pathogen attack, leading to the expression of defense-related genes.

Logical Workflow of this compound's Biological Activity

Based on its known anti-inflammatory and antioxidant properties, a logical workflow of this compound's potential mechanism of action at a cellular level can be proposed. This diagram illustrates the plausible interactions of this compound with cellular components to exert its therapeutic effects.

Experimental Workflow for this compound Analysis

The following diagram provides a logical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Conclusion

This compound is a promising natural compound found primarily in Jasminum and Gardenia species. While its full quantitative distribution and specific signaling pathways are still under investigation, established analytical methods can be adapted for its accurate quantification. The provided protocols and workflows offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological mechanisms and to establish standardized methods for its quantification in various natural sources.

References

- 1. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of bioactive compounds in Gardenia jasminoides from different regions by UFLC/QTRAP-MS and PCA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Jasminoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminoside (CAS 82451-18-1), a secoiridoid glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis and isolation, and an exploration of its known biological activities and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a white to off-white solid powder. Its fundamental physical and chemical characteristics are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 82451-18-1 | |

| Molecular Formula | C₂₆H₃₀O₁₃ | [1] |

| Molecular Weight | 550.51 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 115.5 °C | |

| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2] |

| Storage | -20°C | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Peaks |

| ¹H-NMR (DMSO-d₆) | Data not yet available in sufficient detail for a comprehensive table. |

| ¹³C-NMR (DMSO-d₆) | Data not yet available in sufficient detail for a comprehensive table. |

| Mass Spectrometry (ESI-MS/MS) | Fragmentation patterns are being investigated to provide detailed structural information. |

| UV-Vis Spectroscopy (in Methanol) | λmax values are being determined. |

| Infrared (IR) Spectroscopy | Characteristic peaks include those for O-H, C-H (aromatic and aliphatic), C=O (ester and carboxylic acid), and C=C (aromatic) stretching. |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory effects being particularly well-documented. It is known to modulate several key signaling pathways involved in the inflammatory response.

Anti-inflammatory Activity

This compound's anti-inflammatory properties are attributed to its ability to influence the following signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound is reported to inhibit the NF-κB pathway, a crucial regulator of the inflammatory response. This inhibition likely involves the suppression of IκB kinase (IKK) phosphorylation, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This action leads to a downregulation of pro-inflammatory gene expression.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound influences the MAPK signaling cascade, which includes p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). By modulating the phosphorylation of these kinases, this compound can regulate the production of inflammatory mediators.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is involved in cell survival and proliferation and also plays a role in inflammation. This compound's interaction with the PI3K/Akt pathway contributes to its overall anti-inflammatory effect.

Below is a diagram illustrating the general workflow for investigating the anti-inflammatory effects of this compound.

The following diagram illustrates the key points of this compound's inhibitory action on the NF-κB signaling pathway.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from plant material, such as the flowers of Jasminum officinale.

-

Extraction:

-

Air-dry and powder the plant material.

-

Perform Soxhlet extraction with methanol (B129727).

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator.

-

-

Column Chromatography:

-

Silica (B1680970) Gel Chromatography:

-

Prepare a silica gel (100-200 mesh) column.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of solvents, starting with less polar solvents (e.g., petroleum ether, toluene, chloroform, ethyl acetate) and gradually increasing the polarity with methanol and water mixtures (e.g., 90:10, 70:30, 50:50, 30:70 v/v).[3]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Chromatography:

-

Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.[4]

-

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the enriched fractions by preparative HPLC on a C18 column.

-

Use a gradient of methanol and water as the mobile phase.

-

Collect the peak corresponding to this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, IR, and UV-Vis.

-

The logical workflow for the isolation and purification of this compound is depicted below.

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a general method for the analytical quantification of this compound in plant extracts.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid.

-

A typical gradient might be: 0-5 min, 10-30% A; 5-20 min, 30-60% A; 20-25 min, 60-10% A; followed by a re-equilibration period.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Monitor at the λmax of this compound (to be determined, but typically in the range of 230-280 nm for similar compounds).

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract the plant material with methanol, filter the extract through a 0.45 µm syringe filter, and dilute as necessary to fall within the range of the calibration curve.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. This guide has provided a detailed overview of its physical and chemical properties, its known biological activities with a focus on key signaling pathways, and general protocols for its isolation and analysis. Further research is warranted to fully elucidate the specific molecular targets of this compound and to optimize its therapeutic applications.

References

An In-depth Technical Guide to Jasminoside: From Chemical Identity to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Jasminoside, an iridoid glycoside with significant therapeutic potential. It covers its chemical identity, including its IUPAC name and synonyms, alongside a compilation of its physicochemical properties. The guide further delves into the experimental protocols for its isolation and the evaluation of its biological activities, with a focus on its anti-inflammatory and antioxidant effects. Finally, a proposed signaling pathway for its anti-inflammatory action is presented.

Chemical Identification and Properties

This compound is a term that can refer to several related iridoid glycoside compounds. The primary compound, herein referred to as this compound, is chemically distinct from its various isomers such as this compound I, S, and R, each possessing a unique structure.

IUPAC Name and Synonyms

The formal chemical name for the primary this compound is (4S,5E,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid [1].

Common synonyms for this compound include:

-

82451-18-1 (CAS Number)[1]

-

orb1681175

-

AKOS040762754

-

CS-0203749

It is crucial for researchers to distinguish between the different isomers of this compound, as their biological activities may vary. The IUPAC names for some of these isomers are provided below for clarity:

-

This compound I: 2,4,4-trimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]cyclohex-2-en-1-one[2]

-

This compound S: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 2,6,6-trimethylcyclohexene-1-carboxylate

-

This compound R: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its selected isomers is presented in Table 1. This data is essential for understanding the compound's behavior in biological systems and for the development of analytical methods.

| Property | This compound | This compound I | This compound S | This compound R |

| Molecular Formula | C₂₆H₃₀O₁₃ | C₂₂H₃₆O₁₂ | C₂₂H₃₆O₁₂ | C₂₂H₃₄O₁₂ |

| Molecular Weight ( g/mol ) | 550.5 | 492.5 | 492.5 | 490.5 |

| XLogP3-AA | -0.6 | -2.9 | -1.5 | -1.7 |

| Hydrogen Bond Donor Count | 5 | 7 | 7 | 7 |

| Hydrogen Bond Acceptor Count | 13 | 12 | 12 | 12 |

| Rotatable Bond Count | 10 | 7 | 7 | 7 |

| Exact Mass | 550.16864101 | 492.22067658 | 492.22067658 | 490.20502652 |

| Topological Polar Surface Area (Ų) | 199 | 196 | 196 | 196 |

Data sourced from PubChem[1][2][3]

Experimental Protocols

This section details the methodologies for the isolation of this compound from its natural sources and the protocols for assessing its biological activities.

Isolation and Purification of this compound

This compound is naturally found in plants of the Jasminum and Gardenia genera. The following is a general protocol for its isolation and purification using column chromatography techniques.

Protocol for Isolation and Purification:

-

Extraction:

-

The dried and powdered plant material (e.g., fruits of Gardenia jasminoides or aerial parts of Jasminum species) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.

-

The extraction is repeated multiple times to ensure maximum yield.

-

The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

-

The fractions are monitored by thin-layer chromatography (TLC) to identify the presence of iridoid glycosides.

-

-

Column Chromatography:

-

The n-butanol fraction, which is typically rich in glycosides, is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the compounds.

-

Fractions are collected and analyzed by TLC.

-

-

Further Purification:

-

Fractions containing this compound are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

A mobile phase consisting of a gradient of acetonitrile (B52724) and water is commonly employed.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Biological Activity Assays

This compound and related iridoid glycosides have demonstrated significant anti-inflammatory and antioxidant activities. Below are the detailed protocols for evaluating these properties.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Measurement of Nitric Oxide: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

This assay evaluates the free radical scavenging capacity of a compound.

Protocol:

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Data Analysis: The percentage of radical scavenging activity is calculated. The IC₅₀ value, representing the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined. Extracts of Jasminum species have demonstrated significant free radical scavenging activity[6].

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of iridoid glycosides, including this compound, are believed to be mediated through the modulation of key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

Proposed Anti-inflammatory Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. Terpenoids, the broader class to which iridoids belong, have been shown to suppress NF-κB signaling.

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Logical Flow of the Pathway:

-

Activation: Inflammatory stimuli, such as Lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages.

-

Signal Transduction: This binding initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex.

-

NF-κB Activation: Activated IKK phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (p50/p65) in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.

-

Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

-

Inhibition by this compound: It is proposed that this compound exerts its anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of IKK or the degradation of IκBα. This prevents the nuclear translocation of NF-κB and subsequently suppresses the expression of pro-inflammatory genes.

Conclusion and Future Directions

This compound and its related isomers represent a promising class of natural compounds with therapeutic potential, particularly in the management of inflammatory conditions. This guide has provided a comprehensive overview of its chemical identity, methods for its study, and its likely mechanism of action.

For researchers and drug development professionals, further investigation is warranted to:

-

Elucidate the specific structure-activity relationships among the different this compound isomers.

-

Conduct comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of pure this compound.

-

Explore the potential of this compound in other therapeutic areas, such as neurodegenerative diseases and cancer, given the broad activities of iridoid glycosides.

The detailed protocols and mechanistic insights provided herein serve as a valuable resource for advancing the research and development of this compound as a novel therapeutic agent.

References

An In-Depth Technical Guide to the Biosynthesis of Jasminoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jasminoside, a secoiridoid glucoside found in plants of the Jasminum genus, is a molecule of significant interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating knowledge from related pathways in the Oleaceae family and leveraging recently available genomic data from Jasminum sambac. The pathway begins with the well-characterized jasmonic acid biosynthesis, leading to the formation of a secoiridoid core structure, which is subsequently modified by glycosylation and acylation to yield this compound. This document details the proposed enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways.

Introduction to this compound and Secoiridoids

This compound is a member of the secoiridoid class of monoterpenoids, which are widely distributed in the Oleaceae family. These compounds are characterized by a cleaved iridoid skeleton. The biosynthesis of secoiridoids is a complex process involving multiple enzymatic reactions and cellular compartments. While the complete pathway to this compound in Jasminum species is yet to be fully elucidated, significant insights can be drawn from the well-studied biosynthesis of oleuropein (B1677263) in olive (Olea europaea), a related species in the Oleaceae family.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Secoiridoid Core: This stage involves the synthesis of the iridoid skeleton from geranyl pyrophosphate (GPP), followed by the characteristic cleavage to form a secoiridoid aglycone.

-

Glycosylation: The secoiridoid aglycone is then glycosylated, typically with a glucose moiety, to form a secoiridoid glucoside.

-

Acylation: Finally, the glucoside is acylated with a cinnamic acid derivative to produce this compound.

A detailed breakdown of the proposed enzymatic steps is as follows:

Early Steps: From Geranyl Pyrophosphate to the Iridoid Skeleton

The biosynthesis of the iridoid core of this compound is believed to follow the initial steps of the well-established secoiridoid pathway, starting from geranyl pyrophosphate (GPP), which is derived from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

-

Step 1: Iridoid Synthase (ISY): Geranyl pyrophosphate is converted to nepetalactol by the action of Iridoid Synthase (ISY). This enzyme has been functionally characterized in olive (Olea europaea) and is a key entry point into the iridoid pathway[1]. Homologs of this gene are expected to be present in the Jasminum sambac genome[2][3][4].

-

Step 2-6: A series of Oxidations, Reductions, and Methylations: Following the formation of nepetalactol, a series of enzymatic reactions, including oxidations catalyzed by cytochrome P450 monooxygenases (CYP450s), reductions, and methylations, lead to the formation of 7-deoxyloganic acid. These steps are thought to be conserved across the Oleaceae family[1][5].

-

Step 7: 7-deoxyloganic acid hydroxylase (7-DLH): This enzyme hydroxylates 7-deoxyloganic acid to form loganic acid.

-

Step 8: Loganic acid O-methyltransferase (LAMT): Loganic acid is then methylated to form loganin (B1675030).

-

Step 9: Secologanin (B1681713) Synthase (SLS): A key step in the formation of secoiridoids is the oxidative cleavage of the cyclopentane (B165970) ring of loganin by Secologanin Synthase, a CYP450 enzyme, to yield secologanin[5].

Formation of the this compound Aglycone

The exact structure of the immediate secoiridoid aglycone precursor to this compound is not definitively established. It is likely derived from secologanin through a series of modifications.

Late Steps: Glycosylation and Acylation

The final steps in this compound biosynthesis involve the attachment of a glucose molecule and a cinnamic acid moiety.

-

Step 10: Glycosylation by UDP-Glycosyltransferase (UGT): A secoiridoid aglycone is glycosylated by a specific UDP-glycosyltransferase (UGT) to form a secoiridoid glucoside. UGTs are a large family of enzymes, and identifying the specific UGT involved in this compound biosynthesis is a key area of ongoing research[6][7][8][9]. Genome mining of the Jasminum sambac genome is a promising approach to identify candidate UGTs[10][11][12][13].

-

Step 11: Acylation by Acyltransferase: The final step is the acylation of the secoiridoid glucoside with a cinnamic acid derivative, likely cinnamoyl-CoA, catalyzed by an acyltransferase. BAHD acyltransferases are a large family of plant enzymes known to be involved in the acylation of secondary metabolites[14]. Identifying the specific acyltransferase responsible for this step is another critical research objective.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited. Most available studies focus on the qualitative identification of secoiridoids in Jasminum species. However, some metabolomic studies provide relative abundance data for various compounds.

| Compound | Plant Species | Tissue | Relative Concentration/Observation | Reference |

| This compound | Jasminum species | Various | Identified as a constituent | [5][15][16] |

| Secoiridoids | Jasminum sambac | Flowers | Volatile and non-volatile metabolites profiled | [17][18][19] |

| Oleuropein and other secoiridoids | Olea europaea | Fruit | Levels change during development | [1] |

Note: Absolute concentrations and enzyme kinetic parameters for the this compound pathway are not yet available in the public domain and represent a significant area for future research.

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of this compound biosynthesis.

Identification of Candidate Genes from the Jasminum sambac Genome

The availability of the Jasminum sambac genome allows for a targeted approach to identify candidate genes for the missing enzymatic steps.

Protocol: Homology-based Gene Identification

-

Obtain a reference genome: Download the annotated Jasminum sambac genome from a public database such as NCBI.

-

Acquire query sequences: Obtain protein sequences of characterized glycosyltransferases (UGTs) and acyltransferases (e.g., from the BAHD family) known to be involved in secondary metabolism from other plant species.

-

Perform BLAST search: Use the BLAST (Basic Local Alignment Search Tool) algorithm (blastp or tblastn) to search the J. sambac genome or its predicted proteome with the query sequences.

-

Filter and analyze results: Filter the BLAST hits based on E-value, sequence identity, and query coverage to identify the most promising candidate homologs.

-

Phylogenetic analysis: Construct a phylogenetic tree with the candidate Jasminum sequences and known functional enzymes to infer potential functions.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function needs to be validated experimentally.

Protocol: Heterologous Expression and Enzyme Assays

-

Gene cloning: Amplify the coding sequence of the candidate gene from Jasminum cDNA and clone it into an appropriate expression vector (e.g., for E. coli or yeast expression).

-

Heterologous expression: Transform the expression construct into a suitable host organism (E. coli, yeast, or insect cells) and induce protein expression.

-

Protein purification: Purify the recombinant enzyme using affinity chromatography (e.g., His-tag or GST-tag).

-

Enzyme assays:

-

For Glycosyltransferases (UGTs): Incubate the purified enzyme with the putative secoiridoid aglycone substrate and a sugar donor (e.g., UDP-glucose). Analyze the reaction products by HPLC or LC-MS to detect the formation of the glycosylated product[6][7][8][9].

-

For Acyltransferases: Incubate the purified enzyme with the secoiridoid glucoside substrate and an acyl donor (e.g., cinnamoyl-CoA). Analyze the reaction products by HPLC or LC-MS to detect the acylated product[14][20][21].

-

-

Kinetic analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the enzyme by varying the substrate concentrations and measuring the initial reaction rates.

Metabolite Analysis

Protocol: Extraction and Quantification of Secoiridoids by HPLC-MS

-

Sample preparation: Harvest and freeze-dry plant material (e.g., flowers, leaves). Grind the tissue to a fine powder.

-

Extraction: Extract the metabolites using a suitable solvent, such as methanol (B129727) or ethanol. The extraction can be enhanced by sonication or other methods[22][23][24][25].

-

Analysis: Analyze the crude or partially purified extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the identification and quantification of this compound and its precursors[9]. A C18 reversed-phase column is commonly used for the separation of these compounds.

Conclusion and Future Directions

The biosynthesis of this compound is a complex pathway that is beginning to be unraveled through a combination of comparative genomics, transcriptomics, and metabolomics. The availability of the Jasminum sambac genome provides a powerful tool for the identification of the remaining unknown enzymes in the pathway. Future research should focus on the functional characterization of candidate glycosyltransferases and acyltransferases from Jasminum to definitively establish their roles in this compound biosynthesis. Furthermore, detailed kinetic studies and quantitative metabolite profiling will be essential for a complete understanding of the pathway's regulation and for developing effective strategies for the metabolic engineering of this compound production. This knowledge will be invaluable for the sustainable production of this promising bioactive compound for pharmaceutical and other applications.

References

- 1. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Genomes of single‐ and double‐petal jasmines (Jasminum sambac) provide insights into their divergence time and structural variations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The genome of single-petal jasmine (Jasminum sambac) provides insights into heat stress tolerance and aroma compound biosynthesis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 7. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Functional Characterization of a Highly Efficient UDP-Glucosyltransferase CitUGT72AZ4 Involved in the Biosynthesis of Flavonoid Glycosides in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The Jasmine (Jasminum sambac) Genome Provides Insight into the Biosynthesis of Flower Fragrances and Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Jasmine (Jasminum sambac) Genome Provides Insight into the Biosynthesis of Flower Fragrances and Jasmonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Volatiles Emitted at Different Flowering Stages of Jasminum sambac and Expression of Genes Related to α-Farnesene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolomics analysis reveals dynamic changes of volatile and non-volatile metabolites during the scenting process of jasmine tea - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. Biochemical characterization of a malonyl-specific acyltransferase domain of FK506 biosynthetic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. EP0309339A1 - Process for preparing a jasmine extract, and extract obtained thereby - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Description: Extraction of essential oils from jasmine flower using solvent extraction based on petal condition :: Library Catalog [neuaxis.mod.gov.my]

An In-depth Technical Guide to the Isomers and Derivatives of Jasminoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminoside, a naturally occurring iridoid glycoside, and its diverse family of isomers and derivatives represent a promising frontier in natural product chemistry and drug discovery. Predominantly isolated from the genera Jasminum and Gardenia, these compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the known isomers and derivatives of this compound, presenting their chemical structures, quantitative biological data, and detailed experimental protocols for their analysis. Furthermore, it elucidates key signaling pathways potentially modulated by these compounds, offering a foundation for future research and development in therapeutics.

Introduction

This compound and its analogues are a class of monoterpenoid glycosides characterized by a core iridoid structure. The inherent chemical diversity within this family, arising from stereoisomerism and various substitutions, leads to a broad range of pharmacological properties. This guide aims to consolidate the current knowledge on these compounds, providing a valuable resource for researchers exploring their therapeutic potential.

Chemical Structures of this compound Isomers and Derivatives

The family of this compound compounds is extensive, with numerous isomers and derivatives identified to date. The core structure is often subject to variations in stereochemistry and the nature of glycosidic and ester linkages. Below are the chemical details of prominent members of this family.

Table 1: Chemical Properties of this compound and Its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Features |

| This compound | C₂₆H₃₀O₁₃ | 550.5 | 82451-18-1 | Secoiridoid glucoside with a cinnamoyl group.[1] |

| This compound A | C₂₈H₄₂O₁₅ | 618.62 | Not Available | A bisdesmoside steroidal glycoside.[2] |

| epi-Jasminoside A | C₁₆H₂₆O₇ | 330.37 | 189148-81-0 | Stereoisomer of this compound A. |

| This compound B | C₁₆H₂₆O₈ | 346.37 | 214125-04-9 | Monocyclic monoterpene type.[3] |

| This compound C | C₁₆H₂₄O₇ | 328.36 | Not Available | Monocyclic monoterpenoid.[4] |

| This compound G | Not Available | Not Available | Not Available | Safranal-type monoterpene.[2] |

| This compound H | C₂₂H₃₆O₁₂ | 492.51 | Not Available | Pyronane-type monocyclic monoterpenoid.[2] |

| This compound I | C₂₂H₃₆O₁₂ | 492.5 | 1033721-38-8 | Pyronane-type monocyclic monoterpenoid.[5] |

| This compound J | C₁₆H₂₄O₇ | 328.36 | Not Available | Monoterpenoid.[6] |

| This compound K | Not Available | Not Available | Not Available | Monoterpenoid. |

| 6'-O-trans-sinapoyl-jasminoside L | C₃₃H₄₄O₁₇ | 712.69 | Not Available | Monoterpenoid with a sinapoyl group.[7] |

| This compound M | Not Available | Not Available | Not Available | Monoterpenoid. |

| This compound N | C₂₂H₃₈O₁₁ | 478.53 | 1231710-13-6 | Glycoside derived from Jasminum.[8] |

| This compound P | Not Available | Not Available | Not Available | Monoterpenoid. |

| This compound R | C₂₂H₃₄O₁₂ | 490.5 | Not Available | Monocyclic monoterpenoid. |

| This compound S | C₂₂H₃₆O₁₂ | 492.5 | Not Available | Monocyclic monoterpenoid.[9] |

| This compound T | Not Available | Not Available | Not Available | Monocyclic monoterpenoid. |

| 6'-O-sinapoyl-Jasminoside A | Not Available | Not Available | Not Available | Pyronane-type monocyclic monoterpenoid.[2] |

| 6'-O-sinapoyl-Jasminoside C | Not Available | Not Available | Not Available | Pyronane-type monocyclic monoterpenoid.[2] |

Quantitative Biological Activity

This compound and its derivatives have been evaluated for a range of biological activities. The following tables summarize the available quantitative data, providing a basis for comparative analysis.

Table 2: Anti-inflammatory and Related Activities

| Compound | Assay | Target/System | IC₅₀ / Activity | Reference |

| Jasminodiol | Tyrosinase Inhibition | Mushroom Tyrosinase | 2.2 mM | [2] |

Note: Further quantitative data on the anti-inflammatory, neuroprotective, and antioxidant activities of a broader range of this compound derivatives is a key area for future research.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research in this field. This section provides methodologies for key assays used to evaluate the biological activities of this compound derivatives.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Workflow for Nitric Oxide Inhibition Assay

Caption: Workflow for Nitric Oxide Inhibition Assay in RAW 264.7 cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivatives

-

Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[2]

-

Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 2 hours. Subsequently, stimulate the cells with LPS (1 µg/mL) and incubate for a further 18-24 hours.

-

Griess Assay: a. Collect 50-100 µL of the cell culture supernatant from each well. b. Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate. c. Incubate at room temperature for 10-15 minutes, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only control. The IC₅₀ value can then be determined by plotting the percent inhibition against the logarithm of the compound concentration.

Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of tyrosinase, an enzyme crucial for melanin (B1238610) synthesis.

Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for in vitro Tyrosinase Inhibition Assay.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate buffer (50 mM, pH 6.8)

-

This compound derivatives

-

Kojic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the L-DOPA substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: a. Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve. b. The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 c. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

While the precise molecular mechanisms of action for many this compound derivatives are still under investigation, their observed biological activities suggest modulation of key signaling pathways involved in inflammation, oxidative stress, and neuronal function.

Putative Modulation of the NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some natural products are known to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Given the observed inhibition of nitric oxide production, a process often regulated by NF-κB, it is plausible that certain this compound derivatives may exert their anti-inflammatory effects through this pathway.

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound derivatives.

Potential Involvement in Apoptotic Pathways

Some natural products with neuroprotective properties have been shown to modulate apoptotic pathways, often by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10][11][12][13][14] The neuroprotective effects attributed to some this compound derivatives may involve similar mechanisms.

Caption: Potential modulation of the intrinsic apoptotic pathway by this compound derivatives.

Conclusion and Future Directions

The isomers and derivatives of this compound represent a rich source of bioactive compounds with significant therapeutic potential. This guide has provided a consolidated overview of their chemical diversity, biological activities, and the experimental methodologies for their study.

Future research should focus on:

-

Comprehensive Biological Screening: A systematic evaluation of the known this compound derivatives against a wider panel of biological targets is necessary to fully understand their therapeutic potential.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms, including the identification of direct protein targets and the detailed mapping of modulated signaling pathways, is crucial.

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of these compounds and their biological activity will guide the rational design and synthesis of novel, more potent derivatives.

-

In Vivo Efficacy and Safety: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this fascinating family of natural products holds great promise for the development of novel therapeutics for a range of human diseases.

References

- 1. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. usbio.net [usbio.net]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound I | C22H36O12 | CID 102596097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Food Science and Preservation [ekosfop.or.kr]

- 7. jfda-online.com [jfda-online.com]

- 8. This compound N | CymitQuimica [cymitquimica.com]

- 9. This compound S | C22H36O12 | CID 71552547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Commercial Suppliers of Jasminoside for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside, a secoiridoid glycoside primarily isolated from the plants of the Jasminum genus, has garnered significant interest in the scientific community for its potential therapeutic properties. Research has indicated its involvement in various biological processes, including anti-inflammatory, antioxidant, and neuroprotective activities. This technical guide provides an in-depth overview of commercial suppliers of this compound for research purposes, detailed experimental protocols for investigating its biological activities, and a summary of the key signaling pathways it may modulate. All quantitative data is presented in structured tables for ease of comparison, and logical relationships are visualized using Graphviz diagrams.

Commercial Suppliers of this compound and Its Derivatives

The following tables summarize commercially available this compound and its common derivatives, providing key information for procurement. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Commercial Suppliers of this compound (CAS: 82451-18-1)

| Supplier | Product Code | Purity | Available Quantities |

| Biosynth | HDA45118 | Not Specified | 10 mg, 25 mg, 50 mg |

| Xcess Biosciences | M34131-C | ≥98% | Contact for quote |

| BioCrick | BCN9259 | >98% | 5 mg, 10 mg, 20 mg, 50 mg, 100 mg, 200 mg, 500 mg, 1 g |

| EvitaChem | EVT-15398096 | Not Specified | Inquire for details |

Table 2: Commercial Suppliers of this compound B (CAS: 214125-04-9)

| Supplier | Product Code | Purity | Available Quantities | Botanical Source |

| United States Biological | 361813 | ~96% (HPLC) | 5 mg, 10 mg, 20 mg | Gardenia jasminoides |

| Biopurify | BP1825 | 95%~99% | Milligrams to grams | Gardenia jasminoides |

| Biosynth | PIA12504 | Not Specified | Inquire for details | Jasminum genus |

Table 3: Commercial Suppliers of this compound N (CAS: 1231710-13-6)

| Supplier | Product Code | Purity | Available Quantities |

| CymitQuimica | Min. 95% | 1 mg, 5 mg, 10 mg | |

| Biosynth | FJ171273 | Not Specified | 1 mg, 5 mg, 10 mg |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound. These protocols are based on established methods and can be adapted for this compound.

In Vitro Anti-Inflammatory Activity Assay

This protocol outlines the assessment of this compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-cytotoxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.

-

Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

-

b. Nitric Oxide (NO) Production Measurement (Griess Assay):

-

Principle: The Griess test measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Standard: Sodium nitrite (NaNO2) solution of known concentrations.

-

-

Procedure:

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on the standard curve generated with known concentrations of sodium nitrite.

-

c. Data Analysis:

-

Express the results as a percentage of NO inhibition compared to the LPS-stimulated control group.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of NO production).

Neuroprotective Activity Assay in PC12 Cells

This protocol assesses the potential of this compound to protect neuronal cells from oxidative stress-induced apoptosis, using the PC12 cell line as a model.

a. Cell Culture and Induction of Apoptosis:

-

Cell Line: PC12 rat pheochromocytoma cell line.

-

Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and differentiate for 24-48 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.

-

Induce apoptosis by exposing the cells to an oxidative stressor, such as hydrogen peroxide (H2O2) at a pre-determined toxic concentration (e.g., 100-200 µM), for 24 hours.

-

b. Cell Viability Assessment (MTT Assay):

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Reagent: MTT solution (5 mg/mL in PBS).

-

Procedure:

-

After the 24-hour incubation with the apoptotic inducer, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

c. Data Analysis:

-

Express cell viability as a percentage relative to the untreated control group.

-

A higher absorbance indicates greater cell viability and thus a neuroprotective effect of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the qualitative and quantitative analysis of this compound in a sample.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

-

Example Gradient: Start with 10% A, increase to 90% A over 30 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for the optimal wavelength, typically around 235 nm for secoiridoid glycosides.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a stock solution of high-purity this compound in methanol (B129727) or a suitable solvent and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent, filter through a 0.45 µm syringe filter before injection.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Signaling Pathways and Logical Relationships

The biological activities of this compound are likely mediated through its interaction with key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate the putative mechanisms of action.

Anti-Inflammatory Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.

Caption: Putative anti-inflammatory mechanism of this compound.

Neuroprotective Signaling Pathway

The neuroprotective effects of this compound may involve the modulation of apoptosis-related signaling pathways, promoting cell survival.

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Workflow Logic

The following diagram illustrates the logical flow of experiments described in this guide for evaluating the bioactivity of this compound.

Caption: Logical workflow for this compound bioactivity assessment.

Conclusion

This technical guide provides a comprehensive resource for researchers interested in studying the biological activities of this compound. By consolidating information on commercial suppliers, providing detailed experimental protocols, and illustrating the underlying signaling pathways, this document aims to facilitate further investigation into the therapeutic potential of this promising natural compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs and to further elucidate the precise molecular mechanisms of this compound's action.

The Multifaceted Identity of Jasminoside: A Clarification for Researchers

An important clarification for researchers, scientists, and drug development professionals: The term "Jasminoside" does not refer to a single, unique chemical entity. Instead, it encompasses a family of related but distinct iridoid glycosides, each with its own specific molecular formula and weight. This technical guide clarifies the molecular identities of several known jasminosides to ensure accuracy in research and development endeavors.

The ambiguity surrounding the term "this compound" can lead to confusion and erroneous data interpretation. It is crucial to specify the exact This compound (B15262863) of interest (e.g., this compound B, this compound I) when conducting literature reviews, designing experiments, or developing therapeutic agents. The following table summarizes the key molecular information for several distinct jasminosides.

Molecular Formula and Weight of Known Jasminosides

For clarity and accurate comparison, the fundamental molecular data for various jasminosides are presented below. This information has been compiled from reputable chemical databases.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C26H30O13 | 550.5[1] |

| This compound B | C16H26O8 | 346.376[2][3] |

| This compound I | C22H36O12 | 492.5[4] |

| This compound N | C22H38O11 | 478.53[5] |

| This compound S | C22H36O12 | Not available |

Further Research and Protocol Development

Due to the chemical diversity of the this compound family, a single, all-encompassing technical guide on biological activities, signaling pathways, and experimental protocols is not feasible without specifying the particular compound of interest. The biological effects and mechanisms of action are expected to vary between these different molecules.

Researchers are advised to identify the specific this compound relevant to their work to obtain accurate and pertinent information regarding:

-

Pharmacological activities: (e.g., anti-inflammatory, neuroprotective, anti-cancer effects)

-

Signaling pathways: The specific cellular and molecular targets.

-

Experimental protocols: Methods for isolation, purification, and quantification, which will differ based on the compound's unique physicochemical properties.

These compounds are commonly isolated from plant species of the Jasminum and Gardenia genera. For instance, this compound is found in Jasminum elongatum, while this compound B and I have been isolated from Gardenia jasminoides[2][6].

To facilitate more in-depth analysis, it is recommended that future inquiries specify the full name of the compound (e.g., "this compound B"). This will enable the retrieval of targeted experimental data and the generation of relevant visualizations and technical documentation.

References

- 1. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. This compound B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound I | C22H36O12 | CID 102596097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound N | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

Methodological & Application

Application Notes & Protocols: Extraction of Jasminoside from Jasminum Species

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jasminoside (B15262863), a seco-iridoid glycoside, is a significant bioactive compound found in various Jasminum species. It has garnered interest in the pharmaceutical and cosmetic industries for its potential therapeutic properties. The efficient extraction of this compound is a critical first step for research and product development. This document provides detailed protocols for established extraction methodologies, a comparative summary of quantitative data, and visual workflows to guide the experimental process.

Experimental Protocols

Several methods have been employed for the extraction of bioactive compounds from Jasminum species. The choice of method depends on factors such as desired yield, purity, cost, and environmental impact. Below are detailed protocols for conventional and modern extraction techniques.

Protocol for Hot Soxhlet Extraction

Soxhlet extraction is a classical method for the continuous extraction of compounds from a solid material. It is particularly useful for compounds that are less soluble in a solvent at room temperature.

Materials and Equipment:

-

Dried and powdered plant material (Jasminum leaves or flowers)

-

Soxhlet apparatus (including flask, extractor, and condenser)

-

Heating mantle

-

Cellulose (B213188) thimble

-

Solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, methanol)[1]

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Collect fresh Jasminum leaves or flowers, wash them thoroughly, and dry them in the shade to preserve thermolabile compounds. Once completely dry, grind the material into a coarse powder.[1]

-

Soxhlet Setup: Place a accurately weighed amount of the powdered plant material into a cellulose thimble.[1]

-

Loading: Insert the thimble into the main chamber of the Soxhlet extractor.

-

Solvent Addition: Fill the distilling flask with the chosen solvent (e.g., methanol) to approximately two-thirds of its volume.

-

Assembly: Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.

-

Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser where it will be cooled and drip back down onto the thimble containing the plant material.[1] The solvent will fill the extractor chamber, and once it reaches the top of the siphon arm, the entire volume of the solvent and extracted compounds will be siphoned back into the distilling flask. This process is repeated automatically.

-

Duration: Continue the extraction for a specified period, typically ranging from 6 to 10 hours, or until the solvent in the siphon tube is clear, indicating that the extraction is complete.[1]

-

Concentration: After extraction, filter the extract and concentrate it to dryness using a rotary evaporator under reduced pressure.[1]

-

Successive Extraction (Optional): For a more comprehensive extraction, perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like petroleum ether, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol.[1]

Protocol for Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. This method is known for its efficiency, reduced extraction time, and lower energy consumption.[2][3]

Materials and Equipment:

-

Dried and powdered Jasminum plant material

-

Ultrasonic bath or probe sonicator with temperature and time control

-

Extraction vessel (e.g., Erlenmeyer flask)

-

Solvent (e.g., water, ethanol, or methanol)

-

Filtration apparatus (e.g., Whatman filter paper)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Prepare the dried and powdered plant material as described in the Soxhlet protocol.

-

Mixing: Place a known amount of the powdered sample into an extraction vessel. Add the chosen solvent at a specific solid-to-liquid ratio.

-

Sonication: Immerse the extraction vessel in the ultrasonic bath or place the probe into the mixture. Set the desired extraction temperature and time. The process often involves frequencies around 40 kHz.[4]

-

Extraction Parameters: Optimal conditions can vary, but a typical starting point could be a solid/liquid ratio of 1:30 (g/mL), an extraction temperature of 70°C, and an ultrasonic time of 30 minutes.[4][5]

-

Filtration: After sonication, filter the mixture to separate the extract from the solid plant residue.[4]

-

Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

Optimization: To maximize the yield of this compound, it is recommended to optimize parameters such as solvent type, solid-to-liquid ratio, temperature, and extraction time.[4][6]

Protocol for Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction uses microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and the release of target compounds. This technique significantly reduces extraction time and solvent consumption.[2][3]

Materials and Equipment:

-

Dried and powdered Jasminum plant material

-

Microwave extraction system with power and temperature control

-

Extraction vessel (microwave-transparent)

-

Solvent (e.g., water, ethanol)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Sample Preparation: Prepare the dried and powdered plant material.

-

Mixing: Place a weighed amount of the sample into the microwave extraction vessel and add the appropriate volume of solvent.

-

Extraction: Place the vessel in the microwave extractor. Set the microwave power and extraction time. The extraction is often performed intermittently to prevent overheating.

-

Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

-

Filtration: Filter the mixture to separate the extract from the solid residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various extraction studies on Jasminum and related species. Direct comparative studies on this compound yield from Jasminum species are limited; therefore, data from Gardenia jasminoides for the related compound geniposide (B1671433) is also included to provide a reference for iridoid glycoside extraction.

Table 1: Parameters for Different Extraction Methods

| Extraction Method | Plant Material | Solvent | Solid/Liquid Ratio | Temperature | Time | Reference |

| Soxhlet Extraction | Jasminum sambac leaves | Methanol | Not Specified | Boiling point of solvent | 6-10 hours | [1] |

| Ultrasound-Assisted | Gardenia jasminoides fruit | Water | 1:30 (g/mL) | 70°C | 30 minutes | [4][5] |

| Maceration | Gardenia jasminoides fruit | Water | 1:10 (g/mL) | 40°C | 15 hours | [4] |

| Refluxing Extraction | Gardenia jasminoides fruit | Water | 1:10 (g/mL) | 90°C | 3 hours | [4] |

| Subcritical Fluid | Jasminum sambac flowers | Dimethyl ether | 1:3.5 (g/mL) | 44°C | 53 minutes | [7][8] |

| Supercritical Fluid | Jasmine flower | Supercritical CO₂ | Not Specified | 325 K (52°C) | Not Specified | [9] |

Table 2: Yields of Extracts and Bioactive Compounds

| Extraction Method | Plant Species | Compound | Yield | Reference |

| Ultrasound-Assisted | Gardenia jasminoides | Geniposide | 40.31 ± 1.14 mg/g | [4][5] |

| Subcritical Fluid | Jasminum sambac | Essential Oil | 4.91% | [7][8] |

| Supercritical Fluid | Jasmine flower | Essential Oil | 12.18 mg/100g | [9] |

| Solvent Extraction | Jasminum grandiflorum | Concrete | 0.35% | [10] |

| Solvent Extraction | Jasminum grandiflorum | Absolute | 0.27% | [10] |

| Liquid CO₂ Extraction | Jasminum grandiflorum | Fat-free extract | 0.26% | [10] |

Mandatory Visualization

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates a general workflow for the extraction and purification of this compound from Jasminum species.

Caption: General workflow for this compound extraction and purification.

Factors Influencing this compound Extraction Efficiency

This diagram illustrates the key parameters that influence the efficiency of this compound extraction.

Caption: Key factors affecting this compound extraction efficiency.

References

- 1. plantarchives.org [plantarchives.org]

- 2. files.sdiarticle5.com [files.sdiarticle5.com]

- 3. journalacri.com [journalacri.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ultrasound-assisted extraction of geniposide from Gardenia jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Efficient Extraction Method for Fragrant Volatiles from Jasminum sambac (L.) Ait - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Jasminoside

Abstract

Introduction